molecular formula C7H3F3N2O5S B6312584 2,6-Dinitro-4-[(trifluoromethyl)thio]phenol CAS No. 1357625-84-3

2,6-Dinitro-4-[(trifluoromethyl)thio]phenol

Cat. No.: B6312584
CAS No.: 1357625-84-3
M. Wt: 284.17 g/mol
InChI Key: YEMXKBHHDGXFAE-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-[(trifluoromethyl)thio]phenol is an organic compound with the chemical formula C7H3F3N2O5S. It is known for its unique structural features, which include nitro groups and a trifluoromethylthio group attached to a phenol ring.

Preparation Methods

The synthesis of 2,6-Dinitro-4-[(trifluoromethyl)thio]phenol typically involves nitration reactions. One common method is the nitration of 4-[(trifluoromethyl)thio]phenol using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective introduction of nitro groups at the desired positions on the phenol ring.

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2,6-Dinitro-4-[(trifluoromethyl)thio]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various alkylating or acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dinitro-4-[(trifluoromethyl)thio]phenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-[(trifluoromethyl)thio]phenol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

2,6-Dinitro-4-[(trifluoromethyl)thio]phenol can be compared with other nitro-substituted phenols and trifluoromethylthio-substituted compounds. Similar compounds include:

    2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.

    4-Trifluoromethylthiophenol: Used in organic synthesis and as a building block for more complex molecules.

The uniqueness of this compound lies in the combination of both nitro and trifluoromethylthio groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O5S/c8-7(9,10)18-3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMXKBHHDGXFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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